

# Spectroscopic Data of 5-(3-Ethylphenyl)pentanoic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-(3-Ethylphenyl)pentanoic acid

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This technical guide provides a comprehensive analysis of the spectroscopic data for **5-(3-Ethylphenyl)pentanoic acid**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By explaining the causality behind experimental observations and adhering to rigorous scientific principles, this guide serves as an authoritative resource for the characterization of this and structurally related molecules.

## Introduction

**5-(3-Ethylphenyl)pentanoic acid** is a carboxylic acid derivative of ethylbenzene. Its chemical structure, featuring a substituted aromatic ring and a flexible alkyl chain terminating in a carboxyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will systematically dissect the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and

Mass Spectrometry data anticipated for this molecule, providing a foundational understanding of its structural characteristics.

## Molecular Structure and Spectroscopic Correlation

The structural features of **5-(3-Ethylphenyl)pentanoic acid** are directly correlated with its spectroscopic signatures. The presence of a 1,3-disubstituted (meta) benzene ring, an ethyl substituent, a pentanoic acid chain, and a terminal carboxylic acid group will each manifest in distinct ways across different spectroscopic techniques.

Caption: Molecular structure of **5-(3-Ethylphenyl)pentanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-(3-Ethylphenyl)pentanoic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of each atom.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **5-(3-Ethylphenyl)pentanoic acid** is predicted to show distinct signals for the aromatic protons, the protons of the pentanoic acid chain, and the ethyl group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene ring.

Table 1: Predicted  $^1\text{H}$  NMR Data for **5-(3-Ethylphenyl)pentanoic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.2 - 7.0	Multiplet	4H	Ar-H
~2.6	Triplet	2H	Ar-CH <sub>2</sub> -
~2.6	Quartet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~2.3	Triplet	2H	-CH <sub>2</sub> -COOH
~1.6	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~1.2	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Expertise & Experience: The broad singlet observed at a high chemical shift (~12.0 ppm) is characteristic of a carboxylic acid proton due to hydrogen bonding and deshielding effects. The aromatic protons appear in the ~7.0-7.2 ppm region, with their multiplicity determined by the meta-substitution pattern. Protons on carbons directly attached to the aromatic ring (benzylic protons) are expected around 2.6 ppm.<sup>[1]</sup>

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted <sup>13</sup>C NMR Data for **5-(3-Ethylphenyl)pentanoic acid**

Chemical Shift (ppm)	Assignment
~179	-COOH
~144	Ar-C (quaternary)
~142	Ar-C (quaternary)
~128	Ar-CH
~128	Ar-CH
~126	Ar-CH
~125	Ar-CH
~35	Ar-CH <sub>2</sub> -
~34	-CH <sub>2</sub> -COOH
~31	-CH <sub>2</sub> -
~29	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~25	-CH <sub>2</sub> -
~15	-CH <sub>3</sub>

Expertise & Experience: The carbon of the carboxylic acid group is highly deshielded and appears at the downfield end of the spectrum (~179 ppm).[2] The aromatic carbons resonate in the 125-145 ppm region, with the substituted quaternary carbons appearing more downfield. The aliphatic carbons of the pentanoic acid chain and the ethyl group appear in the upfield region of the spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **5-(3-Ethylphenyl)pentanoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
1600, 1475	Medium-Weak	C=C stretch (aromatic ring)
~900-675	Strong	C-H out-of-plane bend (aromatic)

Expertise & Experience: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band from 3300 to 2500 cm<sup>-1</sup>, which often overlaps with the C-H stretching vibrations.[3][4][5] The strong absorption at ~1710 cm<sup>-1</sup> is characteristic of the carbonyl (C=O) stretch of the carboxylic acid dimer. Aromatic C-H stretches appear just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches are found just below 3000 cm<sup>-1</sup>. [1][6] The pattern of C-H out-of-plane bending in the 900-675 cm<sup>-1</sup> region can provide information about the substitution pattern of the benzene ring.

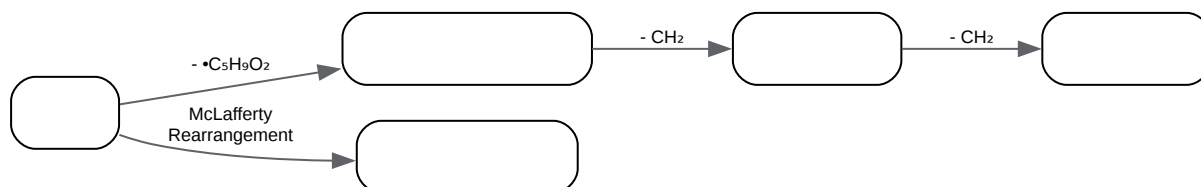
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **5-(3-Ethylphenyl)pentanoic acid** (Molecular Weight: 206.27 g/mol), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for **5-(3-Ethylphenyl)pentanoic acid**

m/z	Proposed Fragment
206	[M] <sup>+</sup> (Molecular Ion)
117	[M - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
105	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup> (Ethyltropylium ion)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
60	[C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup> (McLafferty rearrangement)

Expertise & Experience: The molecular ion peak at m/z 206 confirms the molecular weight of the compound. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage to form a stable tropylium or substituted tropylium ion. In this case, cleavage of the pentanoic acid chain can lead to a fragment at m/z 117. The formation of the ethyltropylium ion at m/z 105 is also expected. A characteristic fragmentation of carboxylic acids is the McLafferty rearrangement, which would result in a fragment at m/z 60.



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Caption: Proposed key fragmentation pathways for **5-(3-Ethylphenyl)pentanoic acid** in EI-MS.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-(3-Ethylphenyl)pentanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **<sup>1</sup>H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **<sup>13</sup>C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.

## Infrared Spectroscopy

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
- **Sample Spectrum:** Place the sample in the spectrometer and record the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.
- **Ionization:** The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Conclusion

The spectroscopic data of **5-(3-Ethylphenyl)pentanoic acid**, as predicted and interpreted in this guide, provide a detailed and self-consistent picture of its molecular structure. The characteristic signals in  $^1\text{H}$  and  $^{13}\text{C}$  NMR, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry collectively serve as a robust analytical toolkit for the identification and characterization of this compound. This guide underscores the importance of a multi-technique approach in modern chemical analysis and provides a framework for the spectroscopic investigation of related molecules.

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## Sources

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